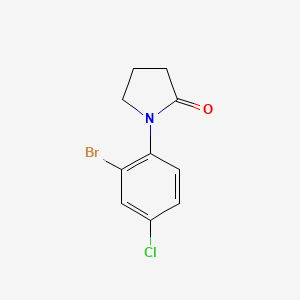

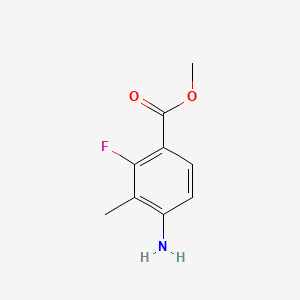

JWH 398 N-(5-hydroxypentyl) metabolite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Detection and Analysis in Urine Samples : A study by Emerson et al. (2013) developed an efficient extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for detecting 'K2' metabolites in urine, including 5-hydroxypentyl JWH-018. This is essential for forensic science as these compounds are banned in many countries (Emerson et al., 2013).

Metabolite Analysis for Substance Abuse Identification : Jang et al. (2014) identified major urinary metabolites of AM-2201 and several metabolites of JWH-018, including N-5-hydroxylated and carboxylated metabolites, to distinguish between AM-2201 and JWH-018 abuse (Jang et al., 2014).

Pharmacological Effects on CB1 Receptors : Seely et al. (2012) investigated JWH-018-N-(5-hydroxypentyl) β-D-glucuronide (018-gluc), a major metabolite of JWH-018, and found it binds to cannabinoid type 1 receptors (CB1Rs) and antagonizes JWH-018 activity at CB1Rs (Seely et al., 2012).

Toxicological Impact on Human Cell Lines : A study by Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines, revealing higher toxicity of the metabolite compared to its parent drug (Couceiro et al., 2016).

Quantitative Measurement in Urine : Moran et al. (2011) validated a method for measuring urinary concentrations of JWH-018, JWH-073, and their metabolites, providing evidence of clinical utility for detecting aminoalkylindole metabolites (Moran et al., 2011).

Metabolism of Synthetic Cannabinoids : A study by Toennes et al. (2017) analyzed the pharmacokinetic properties of inhaled JWH‐018, including its metabolites, revealing similarities with THC and suggesting a slow terminal elimination that may lead to accumulation in chronic users (Toennes et al., 2017).

Propriétés

IUPAC Name |

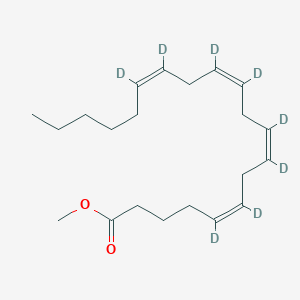

(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMQEAJNLISWKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017849 |

Source

|

| Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 398 N-(5-hydroxypentyl) metabolite | |

CAS RN |

1379604-69-9 |

Source

|

| Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

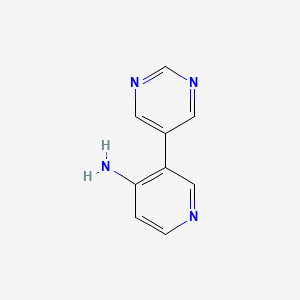

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)

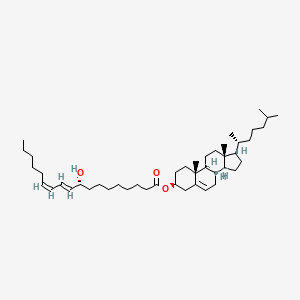

![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)